Bienvenue dans la boutique en ligne BenchChem!

6-Chloro-3-(difluoromethyl)-2-fluorobenzaldehyde

Hydrogen-bond donor Bioisostere Molecular recognition

6-Chloro-3-(difluoromethyl)-2-fluorobenzaldehyde (CAS 2307552-83-4) is a trisubstituted aromatic aldehyde bearing chloro, difluoromethyl (CHF₂), and fluorine substituents in a specific 6,3,2-regiochemical arrangement on the benzaldehyde core. With molecular formula C₈H₄ClF₃O (MW 208.56), this compound belongs to the class of halogenated benzaldehydes widely employed as synthetic intermediates in pharmaceutical and agrochemical active ingredient synthesis.

Molecular Formula C8H4ClF3O
Molecular Weight 208.56
CAS No. 2307552-83-4
Cat. No. B2970313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-3-(difluoromethyl)-2-fluorobenzaldehyde
CAS2307552-83-4
Molecular FormulaC8H4ClF3O
Molecular Weight208.56
Structural Identifiers
SMILESC1=CC(=C(C(=C1C(F)F)F)C=O)Cl
InChIInChI=1S/C8H4ClF3O/c9-6-2-1-4(8(11)12)7(10)5(6)3-13/h1-3,8H
InChIKeyHGSCDTPTZNGUNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-3-(difluoromethyl)-2-fluorobenzaldehyde (CAS 2307552-83-4): A Multi-Halogenated Benzaldehyde Building Block for Pharmaceutical and Agrochemical R&D


6-Chloro-3-(difluoromethyl)-2-fluorobenzaldehyde (CAS 2307552-83-4) is a trisubstituted aromatic aldehyde bearing chloro, difluoromethyl (CHF₂), and fluorine substituents in a specific 6,3,2-regiochemical arrangement on the benzaldehyde core . With molecular formula C₈H₄ClF₃O (MW 208.56), this compound belongs to the class of halogenated benzaldehydes widely employed as synthetic intermediates in pharmaceutical and agrochemical active ingredient synthesis [1]. The co-occurrence of a hydrogen-bond-donor-capable CHF₂ group [2] and an aldehyde electrophilic handle within a single scaffold offers orthogonal reactivity sites for sequential derivatization, positioning this compound as a strategic building block for scaffold-hopping campaigns and fragment-based library synthesis.

Why Generic Substitution Fails for 6-Chloro-3-(difluoromethyl)-2-fluorobenzaldehyde: Substituent Identity, Position, and Synergy Matter


The scientific and industrial value of 6-chloro-3-(difluoromethyl)-2-fluorobenzaldehyde resides in its precise 6-Cl / 3-CHF₂ / 2-F substitution pattern. Simply replacing the CHF₂ group with CF₃ eliminates hydrogen-bond-donor capacity, a property that can critically influence molecular recognition in biological targets . Omitting the 6-chloro substituent alters both steric encumbrance around the aldehyde center and lipophilicity, which governs bioavailability-relevant physicochemical parameters [1]. Moving substituents to different positions (e.g., the 4-chloro positional isomer) changes the electrophilic environment of the aldehyde carbon, leading to divergent reaction kinetics and regio-outcomes in subsequent synthetic steps [2]. These structure-derived differences are quantifiable and translate directly into procurement-relevant selection criteria, as detailed in the evidence dimensions below.

Quantitative Differentiation Evidence for 6-Chloro-3-(difluoromethyl)-2-fluorobenzaldehyde vs. Closest Analogs


Hydrogen-Bond Donor Capacity: CHF₂ vs. CF₃ in 3-Position on Fluorobenzaldehyde Scaffolds

The 3-difluoromethyl (CHF₂) substituent in the target compound confers measurable hydrogen-bond (H-bond) donor capacity, whereas the Cf₃ analog (6-chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde, CAS 1026828-32-9) lacks any H-bond-donating proton. Zafrani et al. (2019) quantified that the CHF₂ group, when attached to an aromatic ring, exhibits an H-bond acidity parameter (A) in the range of 0.035–0.165 [1]. This property enables the target compound to engage in specific H-bond interactions with biological targets or crystal-engineering matrices that the CF₃ analog cannot replicate. The CF₃ group has A = 0 by definition, as it lacks an acidic proton [1].

Hydrogen-bond donor Bioisostere Molecular recognition Drug design

Predicted Lipophilicity (logP) Differentiation: 6-Cl/3-CHF₂/2-F vs. 6-Cl/2-F (No CHF₂) Regioisomers

The introduction of the difluoromethyl group at the 3-position increases predicted logP relative to the non-CHF₂ analog 6-chloro-2-fluorobenzaldehyde (CAS 387-45-1). Using the SMILES string O=Cc1c(Cl)ccc(C(F)F)c1F, ChemSrc reports a computed XLogP3-AA value of approximately 2.6–2.8 for the target compound , compared to an experimentally estimated logP of ~2.29 for 6-chloro-2-fluorobenzaldehyde . This ~0.3–0.5 log-unit increase reflects the lipophilic contribution of the CHF₂ moiety and places the target compound in a more favorable lipophilicity range (logP 1–3) for oral bioavailability while maintaining a balance between membrane permeability and aqueous solubility [1].

Lipophilicity logP ADME Permeability

Positional Isomer Differentiation: 6-Cl vs. 4-Cl and Its Impact on Aldehyde Carbonyl Electrophilicity

The 6-chloro substitution (ortho to the aldehyde) in the target compound creates a distinct electronic and steric environment at the aldehyde carbonyl compared to the 4-chloro positional isomer (4-chloro-3-(difluoromethyl)-2-fluorobenzaldehyde, CAS 2384035-81-6). The ortho-chloro substituent exerts both an electron-withdrawing inductive effect (-I) and a steric shielding effect on the aldehyde, modulating its reactivity toward nucleophiles. Patents from Bayer and Clariant have demonstrated that ortho-substituted halogenated benzaldehydes exhibit different formylation and condensation kinetics compared to their para-substituted counterparts, enabling selective, sequential functionalization strategies in multi-step active-ingredient syntheses [1]. Although compound-specific Hammett σ values or kinetic rate constants are not publicly available for this exact pair, the established ortho effect in halogenated benzaldehyde chemistry provides a class-level prediction of reactivity differentiation [2].

Electrophilicity Regioselectivity Nucleophilic addition SAR

Metabolic Stability: CHF₂ as a Metabolically Resilient Motif Compared to Methyl or Methoxy Analogs

The CHF₂ group at the 3-position provides enhanced resistance to oxidative metabolism compared to methyl (CH₃) or methoxy (OCH₃) substituents that might occupy the same position in structurally related benzaldehyde building blocks. The C–F bonds in CHF₂ are significantly stronger than C–H bonds (bond dissociation energy ~109 kcal/mol for C–F vs. ~98 kcal/mol for C–H in CH₃), making the benzylic-type CHF₂ position less susceptible to CYP450-mediated hydroxylation [1]. In a review of difluoromethyl-containing pesticides, Zhang et al. (2024) documented that the CHF₂ group consistently improved in vivo half-life in plant and mammalian systems relative to CH₃ analogs [2]. While no direct microsomal stability data are available for this exact compound versus a specific comparator, the class-level evidence supports the metabolic stability advantage of the CHF₂ motif.

Metabolic stability CYP450 Oxidative metabolism Fluorine substitution

Physicochemical Handling Profile: Predicted Melting Point and Organic Solvent Solubility vs. Non-fluorinated Analogs

The enhanced fluorine content (three fluorine atoms via CHF₂ and F) in the target compound is expected to lower the melting point relative to non-fluorinated or mono-fluorinated benzaldehyde analogs through disruption of crystal packing. The well-characterized comparator 6-chloro-2-fluorobenzaldehyde (CAS 387-45-1, with only one fluorine atom) exhibits a melting point of 34–39 °C . The target compound, bearing both a 2-fluoro and a 3-CHF₂ group, is predicted to have a melting point below ambient temperature (likely liquid or low-melting solid), which facilitates handling in automated liquid-dispensing synthesis platforms and improves solubility in standard organic solvents (dichloromethane, THF, DMF) compared to more crystalline analogs [1]. While experimentally determined melting point data are not publicly available for the target compound, the trend of reduced melting point with increased fluorination is well-established in benzaldehyde series.

Melting point Solubility Crystallinity Formulation

Optimal Application Scenarios for 6-Chloro-3-(difluoromethyl)-2-fluorobenzaldehyde in Pharmaceutical and Agrochemical R&D


Fragment-Based Drug Discovery: Probing H-Bond-Dependent Binding Pockets

In fragment-based screening campaigns, the CHF₂ group's hydrogen-bond-donor capacity (A = 0.035–0.165) [1] enables this aldehyde to probe binding pockets that require an H-bond donor at the 3-position, a feature entirely absent in the CF₃ analog. The compound can be used to generate fragment libraries via rapid aldehyde-amine condensation or oxime formation, with the chloro and fluoro substituents providing additional vectors for structure–activity relationship (SAR) exploration.

Agrochemical Lead Optimization: Metabolic Stability-Enhanced Scaffold Construction

The CHF₂ group has been established in numerous commercial pesticides as a metabolically stable bioisostere that resists cytochrome P450 oxidation [2]. This building block is ideally suited for the synthesis of novel fungicidal or herbicidal candidates, particularly in pyrazole-carboxamide and oxime-ether series, where the difluoromethylbenzaldehyde moiety has demonstrated superior field half-life in structure-activity studies [2].

Multi-Step Parallel Synthesis: Exploiting Orthogonal Reactivity at Aldehyde and CHF₂ Positions

The aldehyde functionality serves as a primary electrophilic handle for imine, hydrazone, or Knoevenagel condensation, while the CHF₂ group remains inert under these conditions. This orthogonality allows the compound to be used as a bifunctional building block in parallel synthesis workflows, where the aldehyde is derivatized first and the CHF₂ group is retained for late-stage diversification or for its pharmacokinetic benefits [3].

Physicochemical Property-Driven Lead Optimization: logP and Solubility Balancing

With a predicted logP of ~2.6–2.8, the compound occupies the optimal lipophilicity window for oral bioavailability [4]. Medicinal chemists can use this building block to fine-tune logP and aqueous solubility in lead series where earlier analogs with lower or higher lipophilicity have shown permeability or solubility liabilities, leveraging the quantifiable ~0.3–0.5 log-unit increase versus the non-CHF₂ analog .

Quote Request

Request a Quote for 6-Chloro-3-(difluoromethyl)-2-fluorobenzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.